3-Ethyl-1-(2,2,2-trifluoroacetyl)pyrrolidine-3-carboxylic acid
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Overview
Description
3-Ethyl-1-(2,2,2-trifluoroacetyl)pyrrolidine-3-carboxylic acid is a synthetic organic compound that belongs to the pyrrolidine family. Pyrrolidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for drug development . The presence of the trifluoroacetyl group in this compound enhances its chemical stability and biological activity.
Preparation Methods
The synthesis of 3-Ethyl-1-(2,2,2-trifluoroacetyl)pyrrolidine-3-carboxylic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including cyclization of amino acids or reduction of pyrrole derivatives.
Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides under basic conditions.
Trifluoroacetylation: The trifluoroacetyl group is introduced using trifluoroacetic anhydride or trifluoroacetyl chloride in the presence of a base.
Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
3-Ethyl-1-(2,2,2-trifluoroacetyl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium on carbon.
Scientific Research Applications
3-Ethyl-1-(2,2,2-trifluoroacetyl)pyrrolidine-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of bioactive molecules with potential therapeutic applications.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Industrial Applications: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 3-Ethyl-1-(2,2,2-trifluoroacetyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The trifluoroacetyl group enhances its binding affinity to certain enzymes and receptors, leading to modulation of their activity . The pyrrolidine ring structure contributes to the compound’s stability and bioavailability .
Comparison with Similar Compounds
3-Ethyl-1-(2,2,2-trifluoroacetyl)pyrrolidine-3-carboxylic acid can be compared with other pyrrolidine derivatives, such as:
Pyrrolidine-2,5-dione: Known for its inhibitory activity on carbonic anhydrase enzymes.
Proline Derivatives: Used in the synthesis of peptides and proteins.
Pyrrolizines: Studied for their anti-inflammatory and analgesic properties.
The unique combination of the ethyl and trifluoroacetyl groups in this compound distinguishes it from other similar compounds, providing enhanced chemical stability and biological activity.
Properties
Molecular Formula |
C9H12F3NO3 |
---|---|
Molecular Weight |
239.19 g/mol |
IUPAC Name |
3-ethyl-1-(2,2,2-trifluoroacetyl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C9H12F3NO3/c1-2-8(7(15)16)3-4-13(5-8)6(14)9(10,11)12/h2-5H2,1H3,(H,15,16) |
InChI Key |
CVDKWKUABPTMCS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CCN(C1)C(=O)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
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